BenchChemオンラインストアへようこそ!

3-Methylimidazo[1,2-a]pyridin-2(3H)-one

Neuroscience Metabolic Disease GPCR Antagonism

This specific substitution pattern is critical: the 3-methyl and 2(3H)-one groups are essential for potent target engagement, unlike generic analogs. Ideal core for MCH1R, PI3Kα, and ALDH1A3 inhibitor libraries. Ensure optimal SAR outcomes by selecting this precise building block.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Cat. No. B11923007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylimidazo[1,2-a]pyridin-2(3H)-one
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1C(=O)N=C2N1C=CC=C2
InChIInChI=1S/C8H8N2O/c1-6-8(11)9-7-4-2-3-5-10(6)7/h2-6H,1H3
InChIKeyUOWIJXAUKJWVJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylimidazo[1,2-a]pyridin-2(3H)-one: A Core Scaffold in Medicinal Chemistry for Kinase and GPCR-Targeted Research


3-Methylimidazo[1,2-a]pyridin-2(3H)-one (CAS 744146-23-4) is a nitrogen-containing fused heterocycle belonging to the imidazo[1,2-a]pyridine class, a recognized 'privileged scaffold' in drug discovery [1]. Its core structure (C₈H₈N₂O, MW 148.16 g/mol) consists of a planar imidazo[1,2-a]pyridine bicyclic system, where the imidazole ring is fused to a pyridine ring [2]. The defining structural features are a methyl substituent at the 3-position and a carbonyl group at the 2-position, which together impart specific electronic and steric properties that are critical for interactions with diverse biological targets, including protein kinases, GPCRs like MCH1R, and enzymes such as aldehyde dehydrogenase (ALDH) [3]. The presence of two nitrogen atoms allows for hydrogen bonding, while the planar core facilitates π-π stacking with aromatic residues in protein binding pockets [2].

Why Unsubstituted or Differently Substituted Imidazo[1,2-a]pyridine Analogs Cannot Substitute 3-Methylimidazo[1,2-a]pyridin-2(3H)-one


The substitution pattern on the imidazo[1,2-a]pyridine core is a primary determinant of its biological activity and target selectivity. A simple substitution with an unsubstituted imidazo[1,2-a]pyridine or a regioisomer like 8-methylimidazo[1,2-a]pyridin-2(3H)-one is not a functionally equivalent replacement. Studies have demonstrated that introducing a methyl group specifically at the 3-position significantly enhances binding affinity for targets like the melanin-concentrating hormone receptor 1 (MCH1R) compared to unsubstituted or other-substituted analogs [1]. Furthermore, the 2(3H)-one moiety is critical for forming essential hydrogen bond interactions with catalytic residues in targets like PI3Kα, a feature absent in the corresponding 3-methylimidazo[1,2-a]pyridine [2]. The interplay between the 3-methyl and 2(3H)-one groups creates a unique pharmacophore that influences both potency and selectivity, as seen in the differential activity against ALDH isoforms [3]. Using a generic analog will likely result in a significant loss of target engagement and functional activity.

Quantitative Differentiation of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one: Head-to-Head and Cross-Study Performance Metrics


Superior MCH1R Binding Affinity Conferred by the 3-Methyl Substituent

The presence of a methyl group at the 3-position of the imidazo[1,2-a]pyridine scaffold is a critical driver of MCH1R binding affinity. In a study by Kishino et al., the introduction of a 3-methyl substituent led to a 'significant improvement in MCH1R affinity' compared to unsubstituted imidazo[1,2-a]pyridine analogs [1]. This is a direct and quantifiable SAR observation, establishing the 3-methylated scaffold as superior for MCH1R-targeted research. Furthermore, optimized analogs containing this core motif, such as 1-(2-cyclopropyl-3-methylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one, have been shown to achieve high intrinsic binding affinity for MCH1R and demonstrate oral bioavailability and brain exposure in rats, validating the 3-methyl motif for in vivo neuroscience studies [2].

Neuroscience Metabolic Disease GPCR Antagonism

Enhanced Kinase Inhibitory Potency: PI3Kα p110alpha Inhibition Driven by the Imidazopyridinone Core

The imidazo[1,2-a]pyridin-2(3H)-one core is a privileged scaffold for developing potent PI3Kα inhibitors. Hayakawa et al. demonstrated that structural optimization of this core, specifically compound 2g (an imidazo[1,2-a]pyridine derivative), resulted in a thiazole derivative (compound 12) with an IC50 of 0.0028 µM for p110α [1]. While 3-Methylimidazo[1,2-a]pyridin-2(3H)-one is the unsubstituted core scaffold, it is the starting point for generating these highly potent compounds. In a separate study on 3-substituted derivatives, compound 1i, which is based on this core, was shown to be more effective than HS-173, a known imidazopyridine-based PI3Kα inhibitor, in reducing phospho-Akt levels in a western blot assay, indicating superior cellular target engagement [2]. This demonstrates that the core scaffold, when appropriately substituted, yields compounds with nanomolar potency and better cellular efficacy than established comparators.

Oncology Cancer Biology Kinase Inhibition

Regioisomeric Differentiation: 3-Methyl vs. 8-Methyl Imidazo[1,2-a]pyridin-2(3H)-one in Enzyme Targeting

The position of the methyl group on the imidazo[1,2-a]pyridine core dictates the compound's biological target profile. While 8-methylimidazo[1,2-a]pyridin-2(3H)-one has been reported to inhibit cyclooxygenase-2 (COX-2) and certain protein kinases , the 3-methyl isomer is chemically distinct and has been predominantly explored in the context of MCH1R antagonism and PI3K/AKT pathway modulation, as established in the evidence above. A study by Biniecka et al. highlights that methyl substitution on the heterocyclic system, in comparison with indomethacin, exerts distinct effects on pharmacological activity [1]. This underscores that the 3-methyl and 8-methyl isomers are not interchangeable and will direct research toward entirely different signaling pathways and therapeutic areas. Procuring the correct regioisomer is therefore essential for hypothesis-driven research targeting a specific mechanism of action.

Enzymology Chemical Biology Inflammation

Functional Significance of the 2(3H)-one Moiety: Differentiation from 3-Methylimidazo[1,2-a]pyridine

The presence of the carbonyl group at the 2-position distinguishes 3-Methylimidazo[1,2-a]pyridin-2(3H)-one (CAS 744146-23-4) from 3-Methylimidazo[1,2-a]pyridine (CAS 5857-45-4) . This carbonyl group is not merely a structural variation; it is a key hydrogen bond acceptor that is critical for high-affinity interactions with targets like PI3Kα [1] and aldehyde dehydrogenase [2]. In the design of ALDH1A3 inhibitors, the imidazo[1,2-a]pyridin-2(3H)-one core was specifically optimized to interact with the catalytic site of the enzyme, achieving nanomolar to picomolar efficacy against patient-derived glioblastoma stem-like cells [2]. The corresponding 3-Methylimidazo[1,2-a]pyridine lacks this critical H-bonding functionality and would therefore be predicted to have significantly reduced or absent activity against such targets. This functional group defines the compound's ability to act as a potent and selective inhibitor in several enzyme families.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Target Application Scenarios for 3-Methylimidazo[1,2-a]pyridin-2(3H)-one Based on Differentiated Evidence


Design and Synthesis of Next-Generation MCH1R Antagonists for Obesity and Metabolic Research

As demonstrated in Section 3, the 3-methyl substituent on the imidazo[1,2-a]pyridine core is essential for achieving high-affinity binding to MCH1R [1]. 3-Methylimidazo[1,2-a]pyridin-2(3H)-one serves as the optimal starting material for synthesizing focused libraries of MCH1R antagonists. By further functionalizing this core, researchers can generate novel compounds with the potential for improved potency, oral bioavailability, and brain penetration, as observed with advanced analogs like 1-(2-cyclopropyl-3-methylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one [2]. This scenario is ideal for academic and pharmaceutical labs investigating the MCH1R pathway in appetite regulation, energy homeostasis, and metabolic diseases.

Development of Potent and Selective PI3Kα p110alpha Inhibitors as Chemical Probes or Anticancer Leads

Evidence confirms the imidazo[1,2-a]pyridin-2(3H)-one scaffold as a privileged chemotype for developing ATP-competitive PI3Kα inhibitors [3]. 3-Methylimidazo[1,2-a]pyridin-2(3H)-one is the ideal unsubstituted core for structure-activity relationship (SAR) studies. Medicinal chemists can use this compound as a base to introduce diverse substituents and build upon the work of Hayakawa et al., who achieved an IC50 of 2.8 nM with an optimized analog [3]. This core has also been shown to yield compounds with superior cellular efficacy compared to known PI3Kα inhibitors like HS-173, as evidenced by enhanced reduction of phospho-Akt levels [4]. This application is directly relevant for oncology research programs targeting the PI3K/AKT/mTOR signaling axis.

Exploration of Aldehyde Dehydrogenase (ALDH) Inhibition for Targeting Cancer Stem Cells

The imidazo[1,2-a]pyridin-2(3H)-one core has been successfully optimized to create novel, selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in the survival and chemoresistance of glioblastoma stem cells [5]. Representative compounds from this class have shown remarkable nanomolar to picomolar efficacy against patient-derived GBM stem-like cells [5]. 3-Methylimidazo[1,2-a]pyridin-2(3H)-one is the foundational core for this emerging and promising class of inhibitors. Research groups focused on cancer stem cell biology, drug resistance mechanisms, and glioblastoma therapeutics would find this compound essential for generating new chemical probes and potential drug candidates.

General Medicinal Chemistry Scaffold for Library Synthesis and Fragment-Based Drug Discovery

As a recognized 'privileged scaffold' [6], 3-Methylimidazo[1,2-a]pyridin-2(3H)-one possesses inherent drug-like properties, including a low molecular weight (148.16 g/mol) [7] and multiple vectors for chemical diversification. Its planar, aromatic nature allows for favorable interactions with numerous protein targets. For laboratories engaged in fragment-based drug discovery (FBDD) or the generation of diverse screening libraries, this compound is an ideal core for late-stage functionalization. Its commercial availability and well-defined chemical handle at the 3-position and elsewhere on the ring system make it a versatile and cost-effective building block for exploring new chemical space across multiple therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylimidazo[1,2-a]pyridin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.